5-benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
5-Benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic compound that belongs to the thiazolopyridazine class. This compound is characterized by its complex structure, which includes a benzyl group, a fluorophenyl group, and a thiazolopyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The synthesis begins with the preparation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Pyridazine Ring Construction: The thiazole intermediate is then subjected to cyclization with a hydrazine derivative to form the pyridazine ring.
Introduction of Substituents: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. The methyl group is typically added via alkylation reactions using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydropyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, research is ongoing to explore the compound’s potential therapeutic effects. It is being studied for its anti-inflammatory, antimicrobial, and anticancer properties. The presence of the fluorophenyl group is particularly interesting due to its influence on the compound’s pharmacokinetic properties.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of specialty chemicals and pharmaceuticals are also being explored.
Mechanism of Action
The mechanism of action of 5-benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-7-phenyl-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one: Lacks the fluorine atom, which may affect its biological activity and pharmacokinetics.
5-Benzyl-7-(4-chlorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions with biological targets.
5-Benzyl-7-(4-methylphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one: The presence of a methyl group instead of fluorine can influence its chemical properties and biological effects.
Uniqueness
The presence of the fluorophenyl group in 5-benzyl-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a key feature that distinguishes it from similar compounds. Fluorine atoms can significantly impact the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
5-benzyl-7-(4-fluorophenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-21-17-18(25-12)16(14-7-9-15(20)10-8-14)22-23(19(17)24)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQXSHNSTQUZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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